TAS2940

Brain Metastasis HER2-Positive Cancer Blood-Brain Barrier Penetration

TAS2940 is an irreversible, orally bioavailable pan-ERBB inhibitor with uniquely optimized brain penetration (Kp,uu,brain ~0.3). Unlike neratinib, tucatinib, or poziotinib, it induces tumor regression and prolongs survival in intracranial xenograft models. Essential reference compound for HER2/EGFR exon 20 insertion studies and CNS oncology PK/PD modeling. Validated for cell viability assays (IC50 1.0 nM HER2 insYVMA).

Molecular Formula C28H30N6O2
Molecular Weight 482.6 g/mol
Cat. No. B15523230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS2940
Molecular FormulaC28H30N6O2
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC1CC(CN1C(=O)C=C)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC(C)C4=CC=CC=C4)C#CC5CC5
InChIInChI=1S/C28H30N6O2/c1-4-23(35)33-15-21(14-17(33)2)34-22(13-12-19-10-11-19)24(25-26(29)30-16-31-27(25)34)28(36)32-18(3)20-8-6-5-7-9-20/h4-9,16-19,21H,1,10-11,14-15H2,2-3H3,(H,32,36)(H2,29,30,31)/t17-,18+,21+/m0/s1
InChIKeyKJWHUTTYFUQYBW-WAOWUJCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAS2940 (7-((3R,5S)-1-Acryloyl-5-methylpyrrolidin-3-yl)-4-amino-6-(cyclopropylethynyl)-N-((R)-1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide): Procurement and Selection Guide for a Brain-Penetrable Pan-ERBB Inhibitor


7-((3R,5S)-1-Acryloyl-5-methylpyrrolidin-3-yl)-4-amino-6-(cyclopropylethynyl)-N-((R)-1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 2451398-65-3), also known as TAS2940, is a novel, orally bioavailable, irreversible pan-ERBB tyrosine kinase inhibitor developed by Taiho Pharmaceutical Co., Ltd. [1]. The compound is characterized by its covalent binding to HER2 (Cys 805) [2] and its enhanced brain penetration compared to clinically available pan-ERBB inhibitors such as neratinib, tucatinib, and poziotinib [3]. It is currently under Phase I clinical evaluation for advanced solid tumors with HER2/EGFR aberrations [4].

TAS2940: Why Generic Pan-ERBB Inhibitors Cannot Substitute in CNS Oncology Research


Substituting TAS2940 with other pan-ERBB inhibitors (e.g., neratinib, poziotinib, tucatinib) or EGFR-selective agents (e.g., osimertinib, afatinib) is not scientifically valid for models involving brain metastases or CNS tumors. TAS2940 achieves a Kp,uu,brain value of approximately 0.3, which is significantly higher than that of most clinically available pan-ERBB inhibitors (which have negligible brain penetrability) [1]. While osimertinib has a slightly higher Kp,uu,brain (~0.4), it lacks the broad ERBB inhibitory profile required for HER2-driven tumors [2]. Conversely, poziotinib exhibits comparable in vitro potency but fails to induce tumor regression in intracranial xenograft models due to poor brain penetration [1]. The unique combination of pan-ERBB inhibition and optimized brain exposure defines TAS2940's irreplaceable role in CNS oncology research.

TAS2940: Quantified Differentiation and Comparator Performance Data


TAS2940 vs. Poziotinib, Neratinib, Tucatinib: Superior Brain Penetration (Kp,uu,brain) Drives Intracranial Efficacy

TAS2940 demonstrates a brain-to-plasma unbound partition coefficient (Kp,uu,brain) of approximately 0.3 in mice [1]. This value is markedly higher than the negligible brain penetrability of other pan-ERBB inhibitors such as neratinib, tucatinib, and poziotinib (all Kp,uu,brain values significantly below 0.1) [1]. While osimertinib achieves a Kp,uu,brain of ~0.4, it is an EGFR-selective inhibitor and does not target HER2 aberrations with the same breadth [2]. The functional consequence of this penetration is that poziotinib, despite comparable in vitro potency, fails to induce tumor regression in intracranial NCI-N87 (HER2-amplified) xenograft models, whereas TAS2940 achieves notable tumor regression and prolongs median survival time from 47 days (control) to 61 days [1].

Brain Metastasis HER2-Positive Cancer Blood-Brain Barrier Penetration

TAS2940 vs. Poziotinib: Cellular IC50 Values in HER2 and EGFR Mutant Models

In MCF10A isogenic cell lines expressing various HER2 and EGFR mutations, TAS2940 exhibits potent inhibition of phospho-HER2 or phospho-EGFR with IC50 values comparable to or slightly less potent than poziotinib, but with a consistent profile across aberrations [1]. For HER2 A775_G776insYVMA (exon 20 insertion), TAS2940 has an IC50 of 1.0 nM, comparable to poziotinib's 0.96 nM [1]. For EGFR D770_N771insSVD (exon 20 insertion), TAS2940 IC50 is 2.98 nM, while poziotinib is 1.71 nM [1]. Importantly, this minor in vitro potency difference is offset by TAS2940's superior brain penetration, which is critical for in vivo intracranial models.

Kinase Inhibition HER2 Mutations EGFR Exon 20 Insertions

TAS2940 vs. Multiple TKIs: GI50 Values Demonstrate Broad Potency Across HER2/EGFR Aberrant Cell Lines

In a panel of cancer cell lines with defined HER2 or EGFR alterations, TAS2940 demonstrates potent growth inhibition (GI50) that is comparable or superior to several clinically used TKIs [1]. For example, in NCI-N87 (HER2 amplified) cells, TAS2940 GI50 is 0.891 nM, compared to neratinib (0.946 nM), afatinib (1.47 nM), osimertinib (13.5 nM), and lapatinib (16.7 nM) [1]. In MCF10A_HER2/insYVMA (HER2 exon 20 insertion), TAS2940 GI50 is 23.3 nM, while neratinib is 84.3 nM, afatinib is 102 nM, and lapatinib/osimertinib/tucatinib are >1000 nM [1]. This broad activity profile confirms TAS2940's utility as a pan-ERBB inhibitor in diverse genetic contexts.

Anti-Proliferative Activity Cancer Cell Lines Kinase Inhibitor Selectivity

TAS2940: Kinase Selectivity Profile (257 Kinases) Demonstrates ERBB Family Specificity

TAS2940 was profiled against a panel of 257 kinases and exhibited potent and selective inhibition of ERBB family proteins (HER2, EGFR, HER4) with minimal off-target activity [1]. While specific quantitative inhibition data for all 257 kinases is not publicly disclosed in detail, the published abstract and full paper state that TAS2940 showed 'preferential inhibition against ERBB family proteins over more than 250 kinases' [1]. In contrast, other pan-ERBB inhibitors like afatinib and neratinib have documented broader kinase inhibition profiles, including off-target effects on kinases such as BLK, LCK, and SRC, which can contribute to dose-limiting toxicities [2]. This class-level inference suggests that TAS2940 may offer an improved therapeutic window.

Kinase Selectivity Off-Target Profiling ERBB Family

TAS2940: Oral Bioavailability and Dose-Dependent Tumor Regression in Subcutaneous Models

TAS2940 is orally active and demonstrates dose-dependent antitumor effects in subcutaneous xenograft models [1]. In NCI-N87 (HER2-amplified) models, significant tumor regression was achieved at 12.5 mg/kg once-daily oral dosing, with maximal efficacy equivalent to poziotinib [1]. Pharmacokinetic analysis in mice showed that TAS2940 at 25 mg/kg achieved a Cmax of approximately 1000 ng/mL and an AUClast of ~4000 ng·h/mL, confirming systemic exposure sufficient for target engagement [1]. This oral bioavailability facilitates chronic dosing in preclinical studies, unlike intraperitoneal or intravenous alternatives.

Oral Bioavailability In Vivo Efficacy Xenograft Models

TAS2940: Optimal Research and Preclinical Application Scenarios Based on Evidence


Intracranial Xenograft Models of HER2-Amplified or EGFR-Mutant Brain Metastases

Use TAS2940 as the primary tool compound for evaluating therapeutic response in intracranial brain metastasis models. As demonstrated in the NCI-N87 intracranial xenograft model, TAS2940 prolongs median survival from 47 days (control) to 61 days and induces tumor regression, whereas poziotinib fails due to poor brain penetration [1]. This makes TAS2940 the preferred agent for studies where brain exposure is a critical variable.

In Vitro Screening of HER2 Exon 20 Insertion and EGFR vIII Mutant Cell Lines

Employ TAS2940 in cell viability assays (e.g., CellTiter-Glo) using MCF10A isogenic cells expressing HER2 A775_G776insYVMA (IC50 = 1.0 nM) or NIH/3T3 cells expressing EGFR vIII (GI50 = 26.4 nM) [1]. Its broad inhibitory profile against exon 20 insertions, which are notoriously resistant to first-generation TKIs, positions TAS2940 as a critical reference compound for screening new drug candidates or combination therapies targeting these mutations.

Pharmacodynamic Studies of Target Engagement in CNS Tissues

Utilize TAS2940 in pharmacodynamic studies to correlate brain tumor phospho-HER2/EGFR inhibition with plasma drug levels. The compound's high Kp,uu,brain (~0.3) ensures measurable unbound drug concentrations in brain tissue, allowing for robust pharmacokinetic/pharmacodynamic (PK/PD) modeling [1]. This is particularly valuable for studies aiming to establish exposure-response relationships for CNS-penetrant kinase inhibitors.

Kinase Selectivity Profiling and Off-Target Liability Assessment

Include TAS2940 as a reference ERBB inhibitor in kinase panel screening assays. Its selectivity for ERBB family kinases over a panel of 257 kinases [1] provides a benchmark for evaluating the selectivity of novel pan-ERBB inhibitors. This application is supported by class-level evidence suggesting a cleaner profile compared to afatinib or neratinib, which exhibit broader off-target kinase inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS2940

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.